N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine dihydrochloride

Description

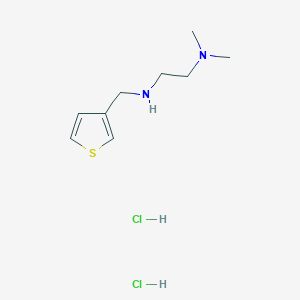

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine dihydrochloride is a tertiary amine featuring a 1,2-ethanediamine backbone substituted with dimethyl groups at one nitrogen and a 3-thienylmethyl group at the adjacent nitrogen. This compound is recognized as a versatile small-molecule scaffold in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

N',N'-dimethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S.2ClH/c1-11(2)5-4-10-7-9-3-6-12-8-9;;/h3,6,8,10H,4-5,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGRRQWJXRRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CSC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine dihydrochloride, with the CAS number 1050214-53-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₈Cl₂N₂S

- Molecular Weight : 271.2 g/mol

- Purity : Min. 95%

The compound is hypothesized to interact with various biological targets due to its structural characteristics. Its thienylmethyl group may contribute to its ability to penetrate biological membranes and interact with cellular components, potentially affecting signaling pathways or enzyme activities.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against gram-positive bacteria and mycobacterial strains, revealing that certain structural modifications could enhance antibacterial efficacy .

Cytotoxicity

The cytotoxic profile of this compound has not been extensively documented; however, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. The selectivity of these compounds towards cancerous versus normal cells is crucial for their therapeutic potential.

Case Studies

- Antibacterial Efficacy : A study involving a series of thienylmethyl derivatives showed promising results against Staphylococcus aureus. The structure-activity relationship suggested that modifications in the thienyl ring could enhance antibacterial potency while maintaining low toxicity levels .

- Cytotoxicity Assessment : In vitro assessments revealed that certain derivatives exhibited low cytotoxicity towards primary mammalian cell lines while effectively inhibiting the growth of cancer cells. This characteristic is essential for developing therapeutic agents with minimal side effects.

Research Findings

Recent studies have focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of similar compounds to predict the pharmacokinetic profile of this compound. These studies suggest that the compound may possess favorable properties for drug development:

- Lipophilicity : The compound's lipophilicity plays a critical role in its absorption and distribution within biological systems.

- Toxicological Profile : Preliminary toxicity assessments indicate a need for further exploration to establish safe dosage levels for potential therapeutic use.

Comparison with Similar Compounds

Methapyrilene Hydrochloride (Thenylpyramine Hydrochloride)

- Structure : N,N-Dimethyl-N'-(2-pyridinyl)-N'-(2-thienylmethyl)-1,2-ethanediamine hydrochloride.

- Molecular Formula : C₁₆H₂₁ClN₃ (MW: 291.82) .

- Key Differences : Substitution at the N' position includes a 2-thienylmethyl group (instead of 3-thienylmethyl) and a pyridinyl group.

- Applications : Used as an antihistaminic agent, demonstrating the pharmacological relevance of thienylmethyl and pyridinyl substituents in drug design .

N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine Dihydrochloride

N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine Dihydrochloride

- Structure : Substituted with a 4-methylbenzyl group.

- Molecular Formula : C₁₂H₂₂Cl₂N₂ (MW: 265.22) .

- Key Differences : Replaces the thienylmethyl group with a benzyl ring, enhancing aromaticity but reducing sulfur-based reactivity.

- Applications : Used in research settings, highlighting the adaptability of the ethylenediamine core to diverse aromatic substituents .

Tripelennamine Hydrochloride

- Structure : N,N-Dimethyl-N'-(phenylmethyl)-N'-pyridinyl-1,2-ethanediamine hydrochloride.

- Molecular Formula : C₁₆H₂₁ClN₃ (MW: 291.82) .

- Key Differences : Incorporates a benzyl group and pyridinyl substituent, lacking sulfur atoms present in thienyl-containing analogs.

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Thienyl vs. Benzyl/Pyridinyl : Thienyl groups introduce sulfur atoms, which may enhance binding to metal ions or sulfur-recognizing enzymes. Benzyl and pyridinyl groups, by contrast, prioritize π-π interactions and hydrogen bonding .

- Substituent Position: The 3-thienylmethyl group in the target compound vs.

Physicochemical Properties

- Solubility : The dihydrochloride salt form improves water solubility, critical for bioavailability in drug candidates .

- Molecular Weight : Most analogs fall within 250–300 Da, aligning with Lipinski’s rule for drug-likeness .

Data Table: Comparative Overview

*Estimated based on structural analogs.

Research and Industrial Implications

- Drug Development: The antihistaminic activity of Methapyrilene and Tripelennamine validates the ethylenediamine framework as a pharmacophore.

- Synthetic Utility : Discontinued status (e.g., CymitQuimica’s products) suggests niche applications, though analogs remain valuable for structure-activity relationship studies .

Q & A

Q. Table 1: Solubility Data (Analogous Compounds)

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Water | 50–60 | |

| Ethanol | 120–150 | |

| Dichloromethane | 20–30 |

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or ion channels). The 3-thienyl group may engage in π-π stacking with aromatic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the diamine moiety and acidic residues (e.g., Asp/Glu) .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences when modifying substituent positions (e.g., 2-thienyl vs. 3-thienyl) .

Advanced: How to resolve contradictions in biological activity data for thienyl-substituted ethanediamine derivatives?

Methodological Answer:

Contradictions often stem from substituent positioning (2- vs. 3-thienyl) or assay variability. Design experiments to:

Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., 2-thienyl, 3-thienyl, pyridyl) and test in standardized assays (e.g., IC₅₀ in enzyme inhibition).

Orthogonal Assays : Validate activity using both cell-based (e.g., cAMP accumulation) and biochemical (e.g., radioligand binding) methods.

Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line, pH, and incubation time.

Q. Table 2: Biological Activity Comparison (Hypothetical Data)

| Substituent | IC₅₀ (nM) | Assay Type | Source |

|---|---|---|---|

| 3-Thienylmethyl | 120 ± 15 | cAMP Inhibition | |

| 2-Thienylmethyl | 450 ± 30 | Radioligand Binding |

Advanced: What strategies mitigate hygroscopicity challenges during storage?

Methodological Answer:

The dihydrochloride salt is hygroscopic, requiring:

Desiccated Storage : Use vacuum-sealed containers with silica gel at –20°C .

Lyophilization : Freeze-dry the compound to form a stable amorphous solid.

Polymorph Screening : Identify crystalline forms with lower hygroscopicity via solvent recrystallization (e.g., ethanol/ether mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.